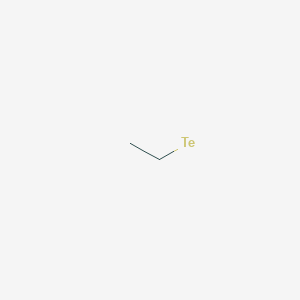
CID 12125786
Description
CID 12125786 is a compound cataloged in PubChem, a comprehensive database of chemical molecules and their properties. For example, CID-linked compounds like oscillatoxin derivatives (e.g., CID 101283546) are often analyzed for their structural motifs, bioactivity, and physicochemical properties . This compound likely follows similar characterization protocols, including mass spectrometry (MS) for structural elucidation and chromatographic techniques for purity assessment, as demonstrated in studies involving similar compounds .
Properties
Molecular Formula |
C2H5Te |
|---|---|
Molecular Weight |
156.7 g/mol |
InChI |
InChI=1S/C2H5Te/c1-2-3/h2H2,1H3 |
InChI Key |
YRWMWAURIMRQRT-UHFFFAOYSA-N |
Canonical SMILES |
CC[Te] |
Origin of Product |
United States |
Preparation Methods
Trimethylsilyl trifluoromethanesulfonate is synthesized through the reaction of trimethylsilyl chloride with trifluoromethanesulfonic acid. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction can be represented as follows:
(CH3)3SiCl+CF3SO3H→(CH3)3SiO3SCF3+HCl
Industrial production methods involve similar synthetic routes but are scaled up to accommodate larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Trimethylsilyl trifluoromethanesulfonate undergoes several types of chemical reactions, including:
- It is highly sensitive to hydrolysis, forming trimethylsilanol and trifluoromethanesulfonic acid.
Hydrolysis: (CH3)3SiO3SCF3+H2O→(CH3)3SiOH+CF3SO3H
It reacts with alcohols in the presence of a base to form silyl ethers.Silylation of Alcohols: (CH3)3SiO3SCF3+ROH+Et3N→ROSi(CH3)3+[Et3NH]O3SCF3
Formation of Silyl Enol Ethers: It is used to prepare silyl enol ethers from ketones and aldehydes.
Scientific Research Applications
Trimethylsilyl trifluoromethanesulfonate is widely used in scientific research, particularly in organic chemistry. Its applications include:
Activation of Ketones and Aldehydes: It is used to activate these compounds for further reactions.
Silylation Reagent: It is employed to protect hydroxyl groups by converting them into silyl ethers.
Synthesis of Silyl Enol Ethers: It is used in the preparation of silyl enol ethers, which are important intermediates in organic synthesis.
Glycosylation Reactions: It is utilized in the synthesis of glycosides.
Mechanism of Action
The primary mechanism of action of Trimethylsilyl trifluoromethanesulfonate involves its ability to act as a strong electrophile. This property allows it to activate carbonyl compounds, facilitating nucleophilic attack. The compound’s electrophilicity is significantly higher than that of trimethylsilyl chloride, making it a more effective reagent in various organic reactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize CID 12125786, we compare it with structurally or functionally analogous compounds from the evidence, focusing on molecular properties, synthesis routes, and biological relevance.
Table 1: Key Molecular Properties
Structural and Functional Insights
Oscillatoxin Derivatives (CID 101283546, 185389, etc.) :
- These marine-derived toxins exhibit complex polyketide structures with potent cytotoxicity. Their analysis often involves GC-MS or LC-MS for structural fragmentation and quantification .
- Unlike synthetic intermediates like CAS 1215-59-4, oscillatoxins require specialized extraction and purification due to their natural origin .
Synthetic Intermediates (CAS 1215-59-4) :
- This compound, synthesized via palladium-catalyzed cross-coupling reactions, serves as a precursor for pharmaceuticals. Its physicochemical properties (e.g., Log S = -2.99, GI absorption = high) make it suitable for drug development .
- In contrast, this compound may require tailored synthetic routes if it belongs to a structurally complex class.
Chemical Inducers of Dimerization (CIDs) :
- Cell-permeant CIDs (e.g., photocleavable rapamycin derivatives) are engineered for spatial control of protein interactions. Their design emphasizes membrane permeability and photolytic activation, differing from natural toxins or synthetic intermediates .
Analytical Techniques
- Mass Spectrometry: Source-induced CID (collision-induced dissociation) in MS is critical for differentiating isomers (e.g., ginsenosides in ). Similar workflows could resolve structural ambiguities in this compound .
- Chromatography : Vacuum distillation and fractionation, as used for CIEO components, might isolate this compound from mixtures .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


